Tert-butyl3-(phenylimino-lambda6-sulfanyl)azetidine-1-carboxylate
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Overview
Description
Tert-butyl3-(phenylimino-lambda6-sulfanyl)azetidine-1-carboxylate is a chemical compound with the molecular formula C14H20N2O3S and a molecular weight of 296.39 g/mol . This compound is known for its unique structure, which includes an azetidine ring, a tert-butyl ester group, and a phenylimino-lambda6-sulfanyl moiety. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
The synthesis of tert-butyl3-(phenylimino-lambda6-sulfanyl)azetidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the reaction of tert-butyl azetidine-1-carboxylate with phenyl isothiocyanate under controlled conditions to form the desired product . The reaction conditions often involve the use of solvents such as dichloromethane and catalysts to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Tert-butyl3-(phenylimino-lambda6-sulfanyl)azetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or thiols.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Tert-butyl3-(phenylimino-lambda6-sulfanyl)azetidine-1-carboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of tert-butyl3-(phenylimino-lambda6-sulfanyl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The phenylimino-lambda6-sulfanyl moiety is believed to play a crucial role in its biological activity by interacting with enzymes and receptors in the body. The azetidine ring and tert-butyl ester group contribute to the compound’s stability and solubility, enhancing its overall effectiveness .
Comparison with Similar Compounds
Tert-butyl3-(phenylimino-lambda6-sulfanyl)azetidine-1-carboxylate can be compared with other similar compounds, such as:
Tert-butyl 4-(phenylamino)piperidine-1-carboxylate: This compound has a similar structure but with a piperidine ring instead of an azetidine ring.
Phenyl isothiocyanate derivatives: These compounds share the phenylimino-lambda6-sulfanyl moiety but differ in other structural aspects.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H20N2O3S |
---|---|
Molecular Weight |
296.39 g/mol |
IUPAC Name |
tert-butyl 3-(phenylsulfonimidoyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C14H20N2O3S/c1-14(2,3)19-13(17)16-9-12(10-16)20(15,18)11-7-5-4-6-8-11/h4-8,12,15H,9-10H2,1-3H3 |
InChI Key |
OJHILOMYBAHMSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)S(=N)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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